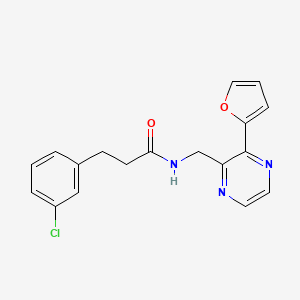
3-(3-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including a chlorophenyl group, a furan ring, and a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-
Biologische Aktivität
The compound 3-(3-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide , identified by its CAS number 2034427-94-4, is a novel derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16ClN3O2
- Molecular Weight : 341.8 g/mol
- Structural Features : The compound contains a chlorophenyl group, a furan ring, and a pyrazinyl moiety, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole and related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines .
- Enzyme Inhibition : The presence of furan and pyrazine rings suggests potential interactions with key enzymes involved in cancer metabolism and signaling pathways. For example, some studies report that furan derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and carcinogen activation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds with structural similarities to this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Cytotoxicity |
| Compound B | A549 | 26.00 | Apoptosis induction |
| Compound C | NCI-H460 | 14.31 | Topoisomerase inhibition |
| This compound | TBD | TBD | TBD |
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic potential of various pyrazole derivatives, compounds structurally related to our target compound showed promising results with low IC50 values across multiple cancer cell lines, indicating their potential as anticancer agents .
- Mechanistic Insights : Research on similar compounds has demonstrated that they can induce apoptosis through the activation of caspase pathways or inhibit critical signaling pathways such as NF-kB, which is often overactive in cancer cells .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-4-1-3-13(11-14)6-7-17(23)22-12-15-18(21-9-8-20-15)16-5-2-10-24-16/h1-5,8-11H,6-7,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQBJMDTIZDMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














